2-Methyl-a-oxo-benzeneacetic acid

Radical Chemistry Photopolymerization Kinetics

2-Methyl-α-oxo-benzeneacetic acid (o-tolylglyoxylic acid) offers sterically differentiated α-keto acid functionality for asymmetric catalysis and LED-curable photoinitiators. Ortho-methyl substitution alters radical kinetics and enantioselectivity versus unsubstituted analogs. Procure as a versatile intermediate for C–H functionalization and SAR studies. Bulk quantities available; inquire for custom synthesis.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B7903523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-a-oxo-benzeneacetic acid
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C(=O)O
InChIInChI=1S/C9H8O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5H,1H3,(H,11,12)
InChIKeyJFSJOQODVWQCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-α-oxo-benzeneacetic Acid: Technical Baseline for Procurement and Research Selection


2-Methyl-α-oxo-benzeneacetic acid (CAS 150781-72-9), also designated 2-(2-methylphenyl)-2-oxoacetic acid or o-tolylglyoxylic acid, is an α-keto acid derivative comprising a phenylacetic acid core substituted with an ortho-methyl group and an α-oxo functionality [1]. With a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol, this compound exhibits characteristic reactivity attributed to both its carboxylic acid and ketone moieties . The ortho-methyl substitution confers distinct steric and electronic properties that differentiate it from unsubstituted and para-substituted phenylglyoxylic acid analogs, influencing parameters including physicochemical behavior, reactivity profiles, and pharmacokinetic distribution [2].

Why 2-Methyl-α-oxo-benzeneacetic Acid Cannot Be Generically Substituted by In-Class Analogs


Substitution of 2-methyl-α-oxo-benzeneacetic acid with unsubstituted phenylglyoxylic acid or its para-methyl isomer is precluded by experimentally verified differences in physicochemical behavior, reactivity, and biological distribution. The ortho-methyl substituent introduces steric hindrance and alters electronic distribution compared to para-substituted or unsubstituted analogs, directly affecting radical termination kinetics in photochemical applications and pharmacokinetic compartmentalization in vivo [1][2]. Furthermore, the free carboxylic acid form exhibits distinct solubility, hydrogen bonding capacity, and metal-coordination behavior relative to its methyl ester derivative, which influences its suitability as a synthetic intermediate in specific catalytic transformations [3]. These quantifiable disparities underscore that in-class compounds are not functionally interchangeable and that procurement decisions must be informed by application-specific performance data rather than chemical class similarity.

Quantitative Differentiation Evidence for 2-Methyl-α-oxo-benzeneacetic Acid Versus Structural Analogs


Ortho-Methyl Substitution Alters Radical Termination Kinetics Compared to Unsubstituted Phenylglyoxylic Acid

In a systematic study of methyl-substituted phenylglyoxylic acids, the ortho-methyl derivative (2-methyl-α-oxo-benzeneacetic acid) exhibited significantly different radical termination rates compared to the unsubstituted phenylglyoxylic acid. The presence of the ortho-methyl group influences the stability and reactivity of the ketyl radical intermediate, which is critical for applications in photoinitiation and radical-mediated synthesis [1].

Radical Chemistry Photopolymerization Kinetics

Para-Methyl Isomer Exhibits One-Compartment Pharmacokinetics Versus Three-Compartment Behavior for Unsubstituted Analog

A comparative pharmacokinetic study in rats demonstrated that para-methylbenzoylformic acid (p-methyl isomer) follows a one-compartment open model, whereas unsubstituted benzoylformic acid follows a three-compartment model. While direct data for the ortho-methyl isomer (2-methyl-α-oxo-benzeneacetic acid) were not reported in this study, the findings establish that methyl substitution position profoundly alters distribution kinetics [1]. Ortho-substitution would be predicted to introduce additional steric constraints not present in the para isomer, further modifying compartmental distribution.

Pharmacokinetics Drug Distribution ADME

Free Acid Form Enables Direct Metal Coordination in Asymmetric Catalysis Unlike Methyl Ester

2-Methyl-α-oxo-benzeneacetic acid, as the free carboxylic acid, serves as a transaminase inhibitor and participates directly in metal-catalyzed asymmetric transformations. In the presence of copper(II) acetate, it catalyzes the stereospecific conversion of racemic ethyl acetoacetate into enantiomerically pure products . The corresponding methyl ester (CAS 34966-54-6) lacks the carboxylic acid functionality required for this coordination chemistry and cannot substitute in this application.

Asymmetric Catalysis Organometallic Chemistry Chiral Synthesis

Ortho-Methyl Substitution Modulates Photoinitiator Absorption Spectrum Relative to Unsubstituted MBF

Methyl benzoylformate (MBF, unsubstituted) is a commercial photoinitiator with a maximum absorption wavelength (λmax) of 255 nm, which is mismatched with LED light sources emitting above 365 nm [1]. While 2-methyl-α-oxo-benzeneacetic acid is the free acid precursor to ortho-methyl substituted MBF derivatives, patents disclose that ortho-methyl functionalization can be exploited to redshift absorption through further derivatization (e.g., condensation with ketones) to achieve λmax >365 nm, enabling LED compatibility [1].

Photoinitiator UV Curing LED Polymerization

Optimal Research and Industrial Application Scenarios for 2-Methyl-α-oxo-benzeneacetic Acid


Asymmetric Catalysis and Chiral Pool Synthesis

Leverage the free carboxylic acid functionality of 2-methyl-α-oxo-benzeneacetic acid as a ligand or co-catalyst in transition-metal-catalyzed asymmetric transformations. As demonstrated in copper(II)-mediated stereospecific conversion of racemic substrates, the ortho-methyl substitution provides steric differentiation that can influence enantioselectivity .

Synthesis of Ortho-Substituted Photoinitiator Derivatives for LED Curing

Utilize 2-methyl-α-oxo-benzeneacetic acid as a starting material for the synthesis of methyl benzoylformate derivatives bearing ortho-methyl substitution. These derivatives can be further functionalized to redshift absorption maxima above 365 nm, addressing the spectral mismatch of conventional photoinitiators with LED light sources [1].

Pharmacokinetic Probe for Structure-Distribution Relationship Studies

Employ 2-methyl-α-oxo-benzeneacetic acid as a model compound to investigate how ortho-methyl substitution affects transmembrane transport and compartmental distribution relative to para-methyl and unsubstituted analogs. Such studies are valuable for elucidating structure-activity relationships in drug distribution [2].

Ketyl Radical Mechanistic Investigations

Use 2-methyl-α-oxo-benzeneacetic acid in photochemical studies of ketyl radical generation and termination. The ortho-methyl group alters radical stability and recombination kinetics relative to unsubstituted phenylglyoxylic acid, providing a tunable system for mechanistic photochemistry research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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